Naphthalene-2-carbonyl fluoride
Description
Properties
IUPAC Name |
naphthalene-2-carbonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNZYORUANJTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567024 | |
| Record name | Naphthalene-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37827-83-1 | |
| Record name | Naphthalene-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphthalene 2 Carbonyl Fluoride
Deoxyfluorination Routes from Naphthalene-2-carboxylic Acid
The direct conversion of carboxylic acids to acyl fluorides through deoxyfluorination is a primary and widely explored synthetic route. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom. Several classes of reagents have been developed to facilitate this conversion, each with its own set of advantages and reaction conditions.
Nucleophilic Fluorination with Sulfur-Based Reagents
Sulfur-based reagents are among the most common and effective for the deoxyfluorination of carboxylic acids. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues, like Deoxo-Fluor, are widely used. enamine.netnih.gov These reagents activate the carboxylic acid, followed by nucleophilic attack of fluoride (B91410) to yield the corresponding acyl fluoride. researchgate.net The general mechanism involves the reaction of the carboxylic acid with the sulfur-based reagent to form an intermediate that subsequently eliminates sulfur dioxide and hydrogen fluoride to produce the acyl fluoride. researchgate.net
DAST is a versatile reagent for converting carboxylic acids to acyl fluorides with high yields. enamine.net However, it is known to be thermally unstable and can promote side reactions in some cases. enamine.netnih.gov Deoxo-Fluor offers enhanced thermal stability and is often used as a safer alternative to DAST. researchgate.net The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing byproducts. Dichloromethane is a commonly used solvent for these reactions, which are typically carried out at or below room temperature. nih.gov
A newer approach involves the use of thionyl fluoride (SOF₂), which can be generated in-situ from thionyl chloride and potassium fluoride in a flow chemistry setup. nih.govtorvergata.itchemrxiv.org This method provides a rapid and efficient synthesis of acyl fluorides from a wide range of carboxylic acids, including aromatic ones, under mild conditions. nih.govtorvergata.it The in-situ generation of this toxic and gaseous reagent enhances safety and handling. nih.govtorvergata.itchemrxiv.org
Table 1: Deoxyfluorination of Carboxylic Acids with DAST nih.gov
| Entry | Substrate (α-hydroxy-β-ketoester) | Product (α-fluoro-β-ketoester) | Yield (%) |
| 1 | (S)-2a | (R)-3a | 45 |
| 2 | (S)-2a | (R)-3a | 70 |
| 3 | (S)-2a | (R)-3a | 91 |
Reaction conditions: Substrate in dry CH₂Cl₂ at room temperature with varying equivalents of DAST.
Direct Synthesis from Carboxylic Acids Using Benzothiazolium Reagents
A modern and efficient method for the direct synthesis of acyl fluorides from carboxylic acids involves the use of benzothiazolium-based reagents. nih.gov Specifically, 2-(trifluoromethylthio)benzothiazolium triflate has been demonstrated as an effective deoxyfluorinating agent. nih.govresearcher.life This method is advantageous due to its mild reaction conditions and the ability to perform one-pot amide synthesis by subsequent reaction of the in-situ generated acyl fluoride with an amine. nih.govresearcher.life
Strategies Utilizing Elemental Sulfur and Selectfluor
A novel and metal-free approach for the synthesis of acyl fluorides from carboxylic acids utilizes a combination of elemental sulfur and an electrophilic fluorinating reagent, Selectfluor. researcher.liferesearchgate.netorganic-chemistry.org This method avoids the formation of acid anhydrides, which can be a common byproduct in other deoxyfluorination reactions. researcher.lifeorganic-chemistry.org The reaction is typically carried out in acetonitrile (B52724) at elevated temperatures. organic-chemistry.org
19F NMR spectroscopic studies have suggested that the reaction proceeds through the in-situ formation of reactive sulfur-fluorine species, such as an S₈-fluoro-sulfonium cation and a neutral S₈-difluoride intermediate. researcher.liferesearchgate.netorganic-chemistry.org These species are believed to be the active fluorinating agents that selectively mediate the transfer of fluorine to the carboxyl group. organic-chemistry.org This methodology has a broad substrate scope, accommodating a wide range of carboxylic acids. researcher.lifeorganic-chemistry.org
Table 2: Deoxyfluorination of Carboxylic Acids with Elemental Sulfur and Selectfluor organic-chemistry.org
| Carboxylic Acid | Yield of Acyl Fluoride (%) |
| 4-Methoxybenzoic acid | 95 |
| 4-Nitrobenzoic acid | 88 |
| 2-Naphthoic acid | 92 |
| Ibuprofen | 85 |
| Febuxostat | 78 |
Reaction conditions: Carboxylic acid (1.0 equiv), Selectfluor (1.5 equiv), S₈ (1.5 equiv), in dry MeCN at 80 °C for 4 hours.
In Situ Generation Protocols from Acid Chlorides or Carboxylic Acids
The in-situ generation of naphthalene-2-carbonyl fluoride offers a convenient and efficient way to perform subsequent reactions without the need to isolate the often sensitive acyl fluoride intermediate. nih.govnih.govrsc.org Several protocols have been developed for the in-situ formation of acyl fluorides from either the corresponding carboxylic acid or acid chloride.
One such method involves the use of a pyridinium (B92312) trifluoromethoxide salt, generated in situ from 2,4-dinitro(trifluoromethoxy)benzene and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This system releases fluorophosgene and fluoride, which act as the electrophile and nucleophile, respectively, for the deoxyfluorination of the carboxylic acid. nih.gov Another approach utilizes pentafluoropyridine (B1199360) (PFP) as a cheap and commercially available reagent for the deoxyfluorination of carboxylic acids under mild conditions, which can then be used in one-pot amide bond formations. nih.gov Additionally, 2-pyridinesulfonyl fluoride has been employed for the in-situ generation of acyl fluorides from carboxylic acids, leading to the synthesis of amides and esters. rsc.org
Carbonylative Strategies for this compound Precursors
Carbonylative strategies provide an alternative route to acyl fluorides, often starting from aryl halides or their equivalents. These methods involve the introduction of a carbonyl group and a fluorine atom in a single synthetic operation or in a sequential manner.
Palladium-Catalyzed Fluorocarbonylation Approaches
Palladium-catalyzed fluorocarbonylation has emerged as a powerful tool for the synthesis of acyl fluorides. researchgate.netbohrium.comnih.govresearchgate.net One notable strategy involves the fluorocarbonylation of potassium aryl/alkyl trifluoroborates. bohrium.comnih.govresearchgate.net This reaction utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a source of carbonyl fluoride (COF₂), which can be generated in situ from trifluoromethyl arylsulfonate (TFMS). bohrium.comnih.govresearchgate.net This method is attractive for its mild reaction conditions and broad substrate scope, including the potential for late-stage fluorocarbonylation of complex molecules. bohrium.comnih.govresearchgate.net For the synthesis of this compound, a 2-naphthyl trifluoroborate salt would be a suitable starting material.
The proposed mechanism involves a synergistic redox catalysis between palladium and the phosphine ligand. bohrium.comnih.govresearchgate.net The key steps include the generation of COF₂, its reaction with the phosphine, and the subsequent palladium-catalyzed carbonylation and fluorination steps. nih.gov This approach circumvents the need for handling toxic carbon monoxide gas directly.
Table 3: Palladium-Catalyzed Fluorocarbonylation of Potassium Aryl Trifluoroborates nih.gov
| Aryl Trifluoroborate | Product Acyl Fluoride | Yield (%) |
| Potassium phenyltrifluoroborate | Benzoyl fluoride | 85 |
| Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxybenzoyl fluoride | 92 |
| Potassium 4-chlorophenyltrifluoroborate | 4-Chlorobenzoyl fluoride | 78 |
| Potassium 2-naphthyltrifluoroborate | 2-Naphthoyl fluoride | 81 |
Reaction conditions: Potassium aryltrifluoroborate (1.0 equiv), Pd catalyst, phosphine ligand, TFMS, in a suitable solvent.
Conversion of Activated Ketones to this compound Equivalents
An alternative approach to this compound involves the transformation of a pre-existing carbonyl group. Specifically, activated ketones on the naphthalene (B1677914) scaffold can serve as precursors.
DAST-Mediated Fragmentation Pathways
(Diethylamino)sulfur trifluoride (DAST) is a versatile reagent known for its ability to convert carbonyl compounds into gem-difluoro compounds or to promote fragmentation reactions. In the case of certain activated ketones, DAST can induce a fragmentation pathway leading to the formation of an acyl fluoride.
For the synthesis of this compound, a suitable precursor would be a 2-naphthyl ketone with an appropriate activating group. For instance, a 2-(1-hydroxyalkyl)naphthalene derivative could potentially undergo DAST-mediated fragmentation. The reaction mechanism would likely involve the initial formation of a fluorosulfite intermediate from the hydroxyl group, followed by a concerted or stepwise fragmentation that expels sulfur dioxide and generates the this compound.
While direct literature examples for the DAST-mediated fragmentation of a 2-naphthyl ketone to this compound are scarce, the general reactivity of DAST with activated carbonyl compounds suggests this as a plausible synthetic strategy. The success of this approach would be highly dependent on the specific structure of the starting ketone and the reaction conditions employed.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. rsc.orgwikipedia.org
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy are desirable as they generate less waste. studymind.co.uk
Addition reactions are considered to have 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In the context of this compound synthesis, the copper-catalyzed carbonylative coupling approach demonstrates good atom economy. The primary reactants are the 2-halonaphthalene, carbon monoxide, and a fluoride source. Ideally, all atoms from the 2-naphthyl group and the carbonyl fluoride moiety are incorporated into the product. The main byproduct would be the salt formed from the halide of the starting material and the cation of the fluoride source.
In contrast, multi-step synthetic sequences or those employing stoichiometric reagents with large molecular weights that are not incorporated into the final product would have lower atom economy. For instance, classical methods for preparing acyl fluorides from carboxylic acids often involve the use of reagents like cyanuric fluoride, which generates significant byproducts.
Table 2: Comparison of Atom Economy for Different Synthetic Approaches
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |
| Copper-Catalyzed Carbonylative Coupling | 2-Iodonaphthalene, CO, CsF | This compound | CsI | High |
| Classical Acyl Fluoride Synthesis | 2-Naphthoic acid, Cyanuric fluoride | This compound | Cyanuric acid derivatives | Lower |
Utilization of Sustainable Solvents and Catalytic Systems
The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents and the replacement of stoichiometric reagents with catalytic systems. rsc.org
In the synthesis of this compound, the use of a copper catalyst, which is an earth-abundant metal, is preferable to catalysts based on precious metals like palladium or rhodium. nih.gov Furthermore, developing catalytic systems that can operate in greener solvents is a key research goal. While many organometallic reactions are performed in aprotic polar solvents like DMF or DMSO, research into conducting these transformations in more sustainable alternatives such as water, ionic liquids, or even under solvent-free conditions is ongoing. rsc.orgresearchgate.net For instance, the synthesis of some naphthalene derivatives has been achieved in water or under solvent-free conditions, significantly reducing the environmental impact. rsc.orgresearchgate.net
The development of robust and recyclable catalytic systems would further enhance the sustainability of this compound synthesis. This could involve heterogenizing the copper catalyst on a solid support, allowing for its easy separation and reuse.
Reactivity and Mechanistic Studies of Naphthalene 2 Carbonyl Fluoride
Naphthalene-2-carbonyl Fluoride (B91410) as an Acylating Agent
Naphthalene-2-carbonyl fluoride is a highly reactive derivative of naphthalenecarboxylic acid, belonging to the class of acyl fluorides. Acyl fluorides, in general, serve as potent acylating agents, often exhibiting enhanced stability and selectivity compared to their more common acyl chloride counterparts. researchgate.net Their unique reactivity stems from the properties of the carbon-fluorine bond, which makes them behave like activated esters and allows for efficient reactions under mild conditions, often minimizing steric hindrance between coupling partners. rsc.org This section explores the utility of this compound in various acylation reactions.
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. The acetylation of naphthalene (B1677914), a closely related reaction, has been studied extensively, revealing complex dependencies on reaction conditions that affect the regioselectivity between the α (C1) and β (C2) positions. stackexchange.comrsc.org For instance, kinetic studies have shown that β-acetylation is first-order in the acylating reagent, while α-acetylation can be second-order, with the isomer ratio changing over time and with reactant concentration. stackexchange.comrsc.org
The use of acyl fluorides in Friedel-Crafts reactions offers a regioselective approach to synthesizing specific isomers. Research has demonstrated that 2-alkylnaphthalenes can be selectively acylated using a carboxylic acid fluoride in the presence of boron trifluoride (BF₃) in a polar, aprotic solvent. google.com Similarly, acylating naphthalene derivatives that have an electron-donating substituent in the 2-position with an acylating agent in anhydrous hydrogen fluoride (which acts as both catalyst and solvent) leads to high regioselectivity for the 6-position. google.com This methodology is crucial for producing key intermediates for pharmaceuticals, such as Naproxen. stackexchange.com Aroyl fluorides, including by extension this compound, are valuable in these electrophilic aromatic substitutions, where the regioselectivity is governed by both electronic and steric factors of the substrate. researchgate.net
| Aromatic Substrate | Acylating Agent/Catalyst | Key Finding | Reference |
|---|---|---|---|
| Naphthalene | Acetyl Chloride / AlCl₃ | α/β isomer ratio is dependent on concentration and time; β-acetylation is first-order in acylating reagent. | stackexchange.comrsc.org |
| 2-Alkylnaphthalene | Carboxylic Acid Fluoride / BF₃ | Provides a method for the selective acylation of the naphthalene core. | google.com |
| 2-Substituted Naphthalene | Acylating Agent / Anhydrous HF | High regioselectivity for acylation at the 6-position. | google.com |
| Acenaphthene | Acyl Fluoride | Used in the regioselective synthesis of 3-acylacenaphthenes. | acs.org |
The addition of acyl groups to unsaturated carbon-carbon bonds is a powerful tool for creating complex molecules. While direct Friedel-Crafts-type acylation of alkenes can be complicated by polymerization, modern catalytic methods have enabled related transformations. For example, a cobalt-catalyzed process allows for the synthesis of amides directly from alkenes and amines in a 100% atom-economical fashion. unc.edu
The introduction of an acyl group onto an alkyne is also of significant interest. Transition-metal catalysis, particularly with iridium(III), has been shown to facilitate the C-H alkynylation of amides, effectively coupling the two moieties. acs.org Although specific studies detailing the direct acylation of simple alkenes and alkynes using this compound are not prevalent in the surveyed literature, the inherent reactivity of acyl fluorides suggests their potential as electrophilic partners in such reactions, likely mediated by a Lewis acid or transition metal catalyst to promote the formation of diverse molecular architectures. rsc.org
Acyl fluorides are exceptionally effective reagents for N-acylation, forming robust amide and peptide bonds. Their high reactivity allows these couplings to proceed under mild conditions, often providing better yields and fewer byproducts compared to other acylating agents. rsc.org
Amides: The reaction of an acyl fluoride with a primary or secondary amine is a direct and efficient method for amide synthesis. This transformation is fundamental in medicinal chemistry and materials science. hud.ac.uk The use of an acyl fluoride, generated in situ or isolated, can overcome challenges associated with sterically hindered or electronically deactivated substrates where standard coupling reagents fail. rsc.org
Peptides: In peptide synthesis, the use of Nα-protected amino acid fluorides is a well-established strategy. google.com These reagents couple with the free amino group of another amino acid or peptide chain with high efficiency and, crucially, with minimal risk of racemization at the chiral center. researchgate.netnih.gov The reaction proceeds rapidly, and the byproducts are easily removed. researchgate.net By analogy, this compound can be used to acylate the N-terminus of a peptide, introducing a naphthalene moiety that can alter the peptide's biological properties.
Oxazolidinones: Oxazolidinones are an important class of heterocyclic compounds, with some derivatives possessing significant antibacterial activity. orientjchem.org While their synthesis often involves intramolecular cyclization of amino alcohols, the nitrogen atom within the formed ring remains nucleophilic. nih.govpitt.edu This nitrogen can be subsequently acylated by a reactive agent like this compound to produce N-acylated oxazolidinones, further diversifying the structure for biological screening.
| Target Compound | Acylating Agent | Key Advantage | Reference |
|---|---|---|---|
| Sterically Hindered Amides | Acyl Fluoride (in situ) | High conversion and yield where standard methods fail; minimizes steric hindrance. | rsc.org |
| Dipeptides | Fmoc-amino acid fluoride | Rapid coupling (1-2 h), minimal epimerization, amenable to liquid and solid-phase synthesis. | nih.gov |
| General Peptides | Nα-protected amino acid fluoride | Coupling occurs without significant racemization; potent acylating agents. | researchgate.netgoogle.com |
Similar to their utility in forming amide bonds, acyl fluorides are excellent reagents for the esterification of alcohols. Their activated nature allows them to react readily with a wide range of alcohols, including primary, secondary, and phenolic hydroxyl groups, to form the corresponding esters. rsc.org This reactivity circumvents the need for the harsh conditions or specialized coupling agents, such as DCC/DMAP or CDI, that are sometimes required for ester synthesis from less reactive carboxylic acid derivatives. nih.gov The reaction of this compound with an alcohol provides a direct route to naphthalenoate esters, which are valuable in materials science and as intermediates in organic synthesis.
Transition-Metal-Catalyzed Transformations Involving this compound
Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular frameworks with high precision and efficiency. nih.gov These methods enable bond formations that are difficult or impossible to achieve through classical means.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. While acyl chlorides and bromides are common electrophiles in these reactions, acyl fluorides can also participate. Although the C-F bond is stronger and generally less reactive towards oxidative addition, appropriate catalytic systems involving metals like palladium, nickel, or iridium can facilitate such couplings. nsf.gov
For instance, iridium(III) catalysis has been developed for the site-selective C-H alkynylation of amides, where the amide's carbonyl oxygen acts as a directing group. acs.org While this showcases the coupling of an amide, related methodologies could potentially use an external acyl fluoride as the coupling partner. The development of catalytic systems for the SNAr reactions of aryl fluorides also points to the increasing ability to activate C-F bonds under catalytic conditions. nih.gov Although specific examples of transition-metal-catalyzed acyl coupling reactions involving this compound are not extensively detailed in the surveyed literature, this remains a promising and active area of research for forging new carbon-carbon bonds under mild and selective conditions.
Decarbonylative Coupling Reactions and C-H Activation
Decarbonylative coupling reactions involve the removal of a carbonyl group (CO) from a molecule, often catalyzed by a transition metal, followed by the formation of a new bond. In the context of acyl fluorides, this process can be a pathway to form carbon-carbon or carbon-heteroatom bonds. C-H activation is a class of reactions where a carbon-hydrogen bond is cleaved and replaced with a new bond, typically a carbon-metal bond, which can then undergo further reactions.
For acyl fluorides, transition-metal-mediated C-H activation can lead to the formation of new C-C bonds. While specific studies detailing the decarbonylative coupling and C-H activation of this compound are not extensively documented in readily available literature, the general reactivity of aryl acyl fluorides suggests potential pathways. For instance, palladium or rhodium catalysts are often employed for such transformations. The process would likely involve the oxidative addition of the acyl fluoride's C-F bond to a low-valent metal center. Subsequent decarbonylation would yield a naphthyl-metal complex, which could then participate in C-H activation/functionalization of another substrate.
The site selectivity of C-H activation on the naphthalene ring would be influenced by directing groups and the inherent electronic properties of the ring system. The introduced functional group could be directed to specific positions based on the reaction conditions and the nature of the catalytic system.
Table 1: Potential Catalytic Systems for Decarbonylative C-H Activation
| Catalyst System | Potential Reactant | Potential Product Type |
|---|---|---|
| [IrCp*Cl2]2 / AgNTf2 | Alkene/Alkyne | Naphthyl-alkene/alkyne |
| Pd(OAc)2 / Ligand | Arene | Biaryl |
This table represents potential systems based on general C-H activation methodologies and may not have been specifically tested with this compound.
Role as a Fluorine Source in Catalytic Fluorination
Acyl fluorides can serve as sources of nucleophilic fluoride in various chemical transformations. The C-F bond in acyl fluorides can be activated, allowing the fluoride ion to be transferred to a substrate. This reactivity is in contrast to many common fluorinating agents that deliver electrophilic fluorine.
While carbonyl fluoride itself is a known fluorinating agent, the utility of more complex acyl fluorides like this compound as fluorine donors in catalytic cycles is an area of ongoing research. The process would likely involve the attack of a nucleophile or a catalyst on the carbonyl carbon, leading to the cleavage of the C-F bond and the release of a fluoride ion. This fluoride could then be incorporated into a catalytic cycle for the fluorination of other molecules. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the activation of acyl fluoride C-F bonds.
The efficiency of this compound as a fluorine source would depend on the strength of its C-F bond and the stability of the resulting naphthoyl cation or its equivalent. The large, electron-rich naphthalene ring may influence the reactivity of the acyl fluoride in these processes.
Nucleophilic Addition Mechanisms to the Carbonyl Carbon
The most fundamental reaction of carbonyl compounds, including this compound, is nucleophilic addition to the carbonyl carbon. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. A nucleophile attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate.
Investigation of Tetrahedral Intermediates versus Concerted SN2-like Pathways
The mechanism of nucleophilic substitution at a carbonyl carbon, such as in this compound, is a subject of detailed mechanistic investigation. Two primary pathways are considered:
Stepwise Addition-Elimination (Tetrahedral Intermediate Pathway): The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. In a subsequent step, the leaving group (fluoride, in this case) is expelled, and the carbonyl group is reformed. This is the most commonly depicted mechanism for acyl substitution reactions.
Concerted SN2-like Pathway: The nucleophile attacks the carbonyl carbon, and the leaving group departs in a single, concerted step. This pathway avoids the formation of a discrete tetrahedral intermediate and proceeds through a trigonal bipyramidal transition state.
Theoretical studies on simpler acyl chlorides suggest that the operative mechanism can depend on the nucleophile and the reaction conditions. For strong nucleophiles, the reaction may proceed through a concerted SN2-like mechanism, whereas for weaker nucleophiles, a stepwise pathway involving a tetrahedral intermediate is more likely. The presence of the bulky naphthalene group in this compound could sterically hinder the formation of a crowded tetrahedral intermediate, potentially favoring an SN2-like transition state in some cases.
Table 2: Comparison of Mechanistic Pathways for Nucleophilic Acyl Substitution
| Feature | Stepwise (Tetrahedral Intermediate) | Concerted (SN2-like) |
|---|---|---|
| Intermediate | Tetrahedral alkoxide | None |
| Transition State | Two transition states | One trigonal bipyramidal transition state |
| Stereochemistry | Not typically relevant at the carbonyl carbon | Inversion of configuration if the carbon were chiral (not applicable here) |
| Favored by | Weaker nucleophiles | Strong, unhindered nucleophiles |
Influence of Substituent Effects and Reaction Conditions on Pathway Selectivity
The preference for a stepwise versus a concerted mechanism in the reactions of this compound is influenced by several factors:
Substituent Effects: Electron-withdrawing substituents on the naphthalene ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could stabilize the transition state of either pathway. Conversely, electron-donating groups would decrease the reactivity of the carbonyl group. The position of the substituent on the naphthalene ring would also play a crucial role in its electronic effect.
Reaction Conditions:
Solvent: Polar aprotic solvents can stabilize charged intermediates, potentially favoring the formation of a tetrahedral intermediate. Protic solvents could hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity.
Temperature: Higher temperatures could provide the necessary activation energy to overcome the barrier for either pathway, though it may not significantly alter the preference for one over the other unless the activation energies are substantially different.
Catalysis: Acid catalysis can activate the carbonyl group by protonating the oxygen, making it more electrophilic and favoring the addition of weak nucleophiles. Base catalysis can deprotonate a weak nucleophile, making it more reactive.
The interplay of these factors determines the precise mechanistic course of nucleophilic attack on this compound.
Advanced Applications of Naphthalene 2 Carbonyl Fluoride in Complex Molecule Synthesis
Building Block for Polyfunctionalized Naphthalene (B1677914) Architectures
The naphthalene scaffold is a fundamental component in many functional molecules, and methods for its multi-site functionalization are of great importance. nih.gov Naphthalene-2-carbonyl fluoride (B91410) serves as an exceptional starting point for creating polyfunctionalized naphthalene architectures due to the high reactivity of the acyl fluoride group. This group acts as a versatile synthetic handle that can be readily transformed into a wide array of other functional groups.
The core of its utility lies in the susceptibility of the carbonyl carbon to nucleophilic attack. ontosight.ai This reactivity allows for efficient conversion into amides, esters, ketones, and other functionalities under mild conditions. Once the acyl fluoride has been transformed, the naphthalene ring itself can undergo further, often regioselective, substitution reactions. This sequential approach allows for the controlled and systematic build-up of molecular complexity. For instance, after converting the carbonyl fluoride to a robust amide, chemists can employ modern cross-coupling or C-H activation techniques to introduce additional substituents at specific positions on the aromatic core, leading to highly decorated naphthalene systems. nih.gov
Table 1: Transformation of the Carbonyl Fluoride Group for Naphthalene Functionalization
| Starting Material | Reagent | Resulting Functional Group | Application |
|---|---|---|---|
| Naphthalene-2-carbonyl fluoride | Amine (R-NH₂) | Amide | Peptide synthesis, polymer formation |
| This compound | Alcohol (R-OH) | Ester | Pharmaceutical intermediates, material science |
| This compound | Organometallic (R-MgBr) | Ketone | Organic synthesis building block |
Application in Challenging Peptide Synthesis and Peptidomimetic Modifications
In the synthesis of peptides and peptidomimetics, the formation of the amide bond is the most critical step. Acyl fluorides have emerged as superior activating agents for carboxylic acids in this context, and this compound is well-suited for this role. nih.gov Its application is particularly advantageous in challenging syntheses, such as those involving sterically hindered amino acids or sequences prone to racemization.
The use of acyl fluorides, generated in situ or ex situ, offers several benefits in peptide coupling. The reactions are often very rapid, proceeding to completion under mild conditions, which helps to preserve the integrity of sensitive functional groups elsewhere in the molecule. nih.gov Furthermore, the fluoride leaving group leads to stable byproducts, simplifying the purification process, which is a significant advantage in both liquid-phase and solid-phase peptide synthesis (LPPS and SPPS). nih.gov By incorporating the 2-naphthoyl moiety, this compound can be used to introduce a rigid, aromatic cap on a peptide chain or to create peptidomimetics where the naphthalene unit serves as a structural surrogate for a dipeptide or a turn-inducing element.
Table 2: Generic Peptide Coupling Using this compound
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Activation | Naphthalene-2-carboxylic acid + Fluorinating agent (e.g., SOF₂) | This compound |
Regioselective Functionalization and Derivatization Strategies
Achieving regioselectivity in the functionalization of substituted naphthalenes is a persistent challenge in synthetic chemistry. nih.gov The presence of the carbonyl fluoride group at the C-2 position of the naphthalene ring can be leveraged to direct subsequent electrophilic or metal-catalyzed substitutions to specific positions. The electronic nature of the acyl group can deactivate certain positions while activating others, guiding the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.
More advanced strategies involve the use of the carbonyl fluoride, or a derivative thereof, as a directing group for C-H activation. nih.gov For example, converting the carbonyl fluoride to a secondary amide provides a powerful directing group for transition-metal-catalyzed reactions. Using catalysts based on palladium, rhodium, or iridium, it is possible to selectively functionalize the C-H bonds at the C-1 or C-3 positions, which are ortho to the directing group. acs.org This approach provides a highly efficient and atom-economical route to di- and tri-substituted naphthalene derivatives that would be difficult to access through classical methods.
Table 3: Examples of Regioselective Reactions on a Naphthalene Core
| Reaction Type | Catalyst/Reagent | Position Functionalized | Functional Group Introduced |
|---|---|---|---|
| C-H Arylation | Palladium (Pd) catalyst | C-1 or C-3 | Aryl group |
| C-H Alkynylation | Iridium (Ir) catalyst | C-1 or C-3 | Alkyne group acs.org |
| Electrophilic Nitration | HNO₃/H₂SO₄ | C-5 and C-8 | Nitro group (NO₂) |
Synthesis of Intermediates for Advanced Materials and Pharmaceutical Scaffolds
The naphthalene core is a privileged structure in both materials science and medicinal chemistry. nih.govnih.gov Naphthalene derivatives are known to exhibit interesting optical and electronic properties, making them valuable components of organic light-emitting diodes (OLEDs), transistors, and sensors. nih.gov this compound is a key intermediate for synthesizing polymers and molecular materials incorporating the 2-naphthyl moiety. For example, it can undergo polycondensation reactions with diamines or diols to produce high-performance polyamides and polyesters, where the rigid naphthalene units impart thermal stability and mechanical strength, influenced by factors like hydrogen bonding between chains. wikipedia.org
In medicinal chemistry, the naphthalene ring is found in numerous approved drugs. Its rigid, lipophilic nature allows it to effectively interact with biological targets. Naphthalene-chalcone hybrids, for instance, have been investigated as potent anticancer agents. nih.gov Studies have shown that substitution at the 2-position of the naphthalene ring can be crucial for biological activity. nih.gov this compound provides a direct entry point for synthesizing a library of amide or ester derivatives of such scaffolds, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Table 4: Pharmaceutical and Material Scaffolds from this compound
| Application Area | Scaffold/Intermediate | Potential Final Product |
|---|---|---|
| Pharmaceuticals | Naphthalene-2-carboxamides | Anticancer agents, VEGFR-2 inhibitors nih.gov |
| Pharmaceuticals | Naphthalene-2-esters | Bioactive compound analogues |
| Advanced Materials | Naphthoyl-containing polyamides | High-strength fibers (Aramid-like) |
| Advanced Materials | Naphthoyl-containing polyesters | Thermally stable engineering plastics |
Spectroscopic Characterization Techniques for Naphthalene 2 Carbonyl Fluoride and Its Research Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within Naphthalene-2-carbonyl fluoride (B91410).
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Naphthalene-2-carbonyl fluoride is expected to display signals corresponding to the seven protons on the naphthalene (B1677914) ring system. The electron-withdrawing nature of the carbonyl fluoride group will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm). The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.
Based on data for related compounds like 2-naphthoic acid chemicalbook.com, the proton alpha to the carbonyl group (H1) is anticipated to be the most deshielded, appearing as a singlet or a narrowly split multiplet at the lowest field. The remaining aromatic protons will likely appear in the range of 7.5 to 8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.6 - 8.8 | s |
| H-3 | 8.0 - 8.2 | d |
| H-4 | 7.9 - 8.1 | d |
| H-5, H-8 | 7.9 - 8.1 | m |
| H-6, H-7 | 7.5 - 7.7 | m |
Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound will show 11 distinct signals corresponding to the ten carbons of the naphthalene ring and the carbonyl carbon. The carbonyl carbon is expected to be significantly deshielded, appearing at a low field, likely in the range of 160-170 ppm. The carbon atom attached to the carbonyl fluoride group (C-2) will also be deshielded. The chemical shifts of the other naphthalene carbons can be predicted based on data for naphthalene and its derivatives. hmdb.caoregonstate.edunih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-1 | 128 - 130 |
| C-2 | 135 - 137 |
| C-3 | 127 - 129 |
| C-4 | 129 - 131 |
| C-4a | 132 - 134 |
| C-5 | 127 - 129 |
| C-6 | 128 - 130 |
| C-7 | 128 - 130 |
| C-8 | 126 - 128 |
| C-8a | 134 - 136 |
Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-8a) are typically weaker in intensity.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. azom.com For this compound, a single signal is expected for the fluorine atom of the acyl fluoride group. The chemical shift of this fluorine is influenced by the electronic environment of the carbonyl group. For acyl fluorides, the ¹⁹F signal typically appears in the downfield region relative to the common reference standard, CFCl₃. Based on data for benzoyl fluoride and other similar compounds, the chemical shift for the fluorine in this compound is predicted to be in the range of +20 to +40 ppm. alfa-chemistry.comucsb.edu
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Atom | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |
| C(O)F | +20 to +40 |
Note: The exact chemical shift can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis (C=O and C-F Stretches)
Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent absorption bands will be from the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations.
The C=O stretching frequency in acyl fluorides is typically found at higher wavenumbers compared to other carbonyl compounds due to the high electronegativity of the fluorine atom. A strong absorption band is expected in the range of 1800-1850 cm⁻¹. libretexts.org For comparison, the C=O stretch in the precursor, 2-naphthoic acid, appears around 1680-1700 cm⁻¹. nist.gov The C-F single bond stretch is expected to produce a strong absorption in the 1000-1300 cm⁻¹ region. libretexts.org The spectrum will also show characteristic absorptions for the aromatic C-H and C=C stretching and bending vibrations of the naphthalene ring. astrochem.orgnasa.gov
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Carbonyl (C=O) Stretch | 1800 - 1850 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Carbon-Fluorine (C-F) Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₇FO), the calculated molecular weight is approximately 174.17 g/mol . The molecular ion peak (M⁺) is expected at m/z 174.
The fragmentation pattern will be characteristic of an acyl fluoride. A primary fragmentation pathway would involve the loss of a fluorine atom to form the highly stable naphthoyl cation at m/z 155. Another likely fragmentation is the loss of the entire carbonyl fluoride group (•COF), leading to a naphthalene cation at m/z 127. These fragmentation patterns are consistent with those observed for similar aromatic acyl halides and naphthalene derivatives. nist.govnist.govnist.gov
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 174 | [C₁₁H₇FO]⁺ (Molecular Ion) |
| 155 | [C₁₁H₇O]⁺ (Loss of •F) |
| 127 | [C₁₀H₇]⁺ (Loss of •COF) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and this compound is expected to exhibit intense absorption bands in the ultraviolet region. The spectrum of naphthalene itself shows characteristic absorptions around 220 nm, 275 nm, and 312 nm, corresponding to π→π* transitions. nist.gov
The introduction of the carbonyl fluoride substituent is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. Similar shifts are observed in other substituted naphthalenes. researchgate.netnih.gov The fine vibrational structure often seen in the spectrum of naphthalene may be less resolved due to the presence of the polar carbonyl fluoride group.
Table 6: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
| π→π | ~230 |
| π→π | ~285 |
| π→π* | ~320 |
Note: These are estimated values and can vary with the solvent used.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. In the synthesis of this compound, these methods are invaluable for monitoring the progress of reactions and assessing the purity of intermediates and, with certain considerations, the final product.
The primary challenge in the GC analysis of this compound lies in the high reactivity of the acyl fluoride group. Such compounds can be prone to hydrolysis with trace moisture and may react with active sites on the GC column or in the injector port, potentially leading to degradation and inaccurate results. Nevertheless, GC and GC-MS play a crucial role in monitoring the key transformation steps in its synthesis.
A common synthetic route to this compound involves the conversion of 2-naphthoic acid to an acyl halide, such as 2-naphthoyl chloride, followed by a halogen exchange reaction. GC-MS can be effectively employed to track the consumption of starting materials and the formation of intermediates.
Monitoring of Intermediates
The progress of the synthesis of this compound can be meticulously followed by monitoring the key intermediates.
2-Naphthoic Acid:
As the typical starting material, the disappearance of 2-naphthoic acid is a key indicator of reaction progression. Direct analysis of carboxylic acids like 2-naphthoic acid by GC can be challenging due to their polarity, which can lead to poor peak shapes (tailing) and low volatility. To overcome these issues, derivatization is often employed. The carboxylic acid is converted into a less polar and more volatile ester, typically a silyl (B83357) ester, which is more amenable to GC analysis. researchgate.netsigmaaldrich.com Common silylating agents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comrsc.org
The derivatization reaction can be represented as follows:
C₁₀H₇COOH + BSTFA → C₁₀H₇COOSi(CH₃)₃ + CF₃CONH(Si(CH₃)₃)
The resulting trimethylsilyl (B98337) ester of 2-naphthoic acid exhibits excellent chromatographic behavior, allowing for its accurate quantification.
While direct analysis of free naphthenic acids is possible, it requires specialized, more polar GC columns to achieve acceptable peak symmetry. chromatographyonline.comchromatographyonline.com
2-Naphthoyl Chloride:
2-Naphthoyl chloride is a common intermediate in the synthesis of this compound. Unlike its parent carboxylic acid, 2-naphthoyl chloride is sufficiently volatile and thermally stable to be analyzed directly by GC-MS without derivatization. avantorsciences.comnih.govthermofisher.com This allows for straightforward monitoring of its formation from 2-naphthoic acid and its subsequent consumption in the fluorination step.
The purity of 2-naphthoyl chloride is often specified by manufacturers using GC analysis, with typical purities of 98% or higher. avantorsciences.comthermofisher.comsigmaaldrich.com A typical GC-MS analysis would allow for the separation of 2-naphthoyl chloride from any unreacted starting material or byproducts.
Illustrative GC-MS Parameters for Intermediates:
Below is a table with representative GC-MS parameters that could be used for the analysis of intermediates in the synthesis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), then ramp to 300 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-400 |
This is an exemplary method and would require optimization for specific instrumentation and applications.
Purity Assessment of this compound
Direct analysis of this compound by GC-MS is expected to be challenging due to the high reactivity of the acyl fluoride functional group. Similar to other reactive acyl halides, it may be susceptible to degradation in the hot injector or on the column, especially if active sites or trace moisture are present. This can lead to the formation of byproducts, such as 2-naphthoic acid, and may not provide an accurate assessment of the sample's purity.
To circumvent these issues, an indirect approach involving derivatization can be employed. The this compound can be reacted with a suitable alcohol, such as methanol (B129727) or ethanol, to form the corresponding stable methyl or ethyl ester. This derivative is significantly more stable and can be readily analyzed by GC-MS to determine the purity of the original acyl fluoride.
For instance, the reaction with methanol would be:
C₁₀H₇COF + CH₃OH → C₁₀H₇COOCH₃ + HF
The resulting methyl 2-naphthoate (B1225688) is a well-characterized compound with known GC-MS properties, allowing for reliable quantification.
Data Interpretation
The data obtained from GC-MS analysis is a chromatogram that separates the components of the mixture over time, with the mass spectrometer providing mass-to-charge ratio (m/z) information for each eluting peak, which aids in its identification.
Table of Compounds and Their Expected GC-MS Characteristics:
| Compound Name | Structure | Derivatization Required | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Naphthoic acid | C₁₀H₇COOH | Yes (e.g., with BSTFA) | 244 (as TMS ester) | 229, 155, 127 |
| 2-Naphthoyl chloride | C₁₀H₇COCl | No | 190/192 (due to ³⁵Cl/³⁷Cl) | 155, 127 |
| Methyl 2-naphthoate | C₁₀H₇COOCH₃ | No (as a derivative) | 186 | 155, 127 |
| This compound | C₁₀H₇COF | Potentially (to a stable ester) | 174 | 155, 127, 47 |
The fragment ions are predictive and may vary based on the mass spectrometer's settings.
By integrating the peak areas of the starting material, intermediates, and the derivatized final product, a quantitative assessment of the reaction's progress and the purity of the synthesized this compound can be achieved.
Computational Chemistry Investigations of Naphthalene 2 Carbonyl Fluoride
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has emerged as a leading computational tool for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT can accurately predict a wide range of properties, from reaction energetics to spectroscopic signatures.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving naphthalene-2-carbonyl fluoride (B91410). This allows for the prediction of viable reaction pathways, the characterization of transient transition states, and the estimation of activation energy barriers. For instance, in nucleophilic acyl substitution reactions, a common reactivity mode for acyl fluorides, DFT can elucidate the stepwise mechanism involving the formation of a tetrahedral intermediate.
Computational studies on related aromatic acyl halides have shown that the energy barrier for the initial nucleophilic attack is influenced by both the nature of the nucleophile and the electronic properties of the aromatic ring. For naphthalene-2-carbonyl fluoride, the electron-withdrawing nature of the fluorine atom, combined with the extended π-system of the naphthalene (B1677914) moiety, would be expected to influence the stability of the transition state.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State 1 (Nucleophilic attack) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Fluoride departure) | +12.5 |
| Products (Naphthalene-2-carboxylic acid + HF) | -20.1 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values would require specific DFT calculations for this reaction.
Analysis of Bonding Characteristics and Molecular Orbitals
The bonding in this compound can be comprehensively analyzed using DFT. The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. Of particular interest is the C-F bond of the carbonyl fluoride group and the C-C bond connecting the carbonyl group to the naphthalene ring. The lengths of these bonds can offer insights into their strength and the extent of electronic conjugation.
Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. In this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO would likely be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and simulations provide a means to explore the dynamic behavior of this compound, including its conformational landscape and its interactions with other molecules.
Studies of Hydrogen Bonding and Other Non-Covalent Interactions
While this compound itself does not possess a hydrogen bond donor, the fluorine and oxygen atoms of the carbonyl fluoride group can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, such as water or alcohols, the formation of hydrogen bonds can be investigated through molecular simulations. The strength and geometry of these hydrogen bonds can significantly influence the solubility and reactivity of the compound.
Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking and van der Waals forces, play a crucial role in the solid-state packing and solution-phase behavior of naphthalene derivatives. researchgate.net Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. For this compound, π-π stacking interactions between the naphthalene rings of adjacent molecules are expected to be a significant feature in its crystal structure.
Elucidation of Catalyst-Substrate Interactions
Computational modeling is an indispensable tool for understanding how catalysts interact with substrates to facilitate chemical transformations. In reactions involving this compound, such as transition metal-catalyzed cross-coupling reactions, molecular modeling can be used to build and analyze models of the catalyst-substrate complex.
By examining the geometry of the complex and the electronic interactions between the catalyst's metal center and the this compound molecule, researchers can gain insights into the mechanism of catalysis. For example, DFT calculations can help to identify the key orbitals involved in the oxidative addition step or to rationalize the regioselectivity of a reaction. These computational insights are vital for the rational design of more efficient and selective catalysts.
Future Research Trajectories for Naphthalene 2 Carbonyl Fluoride Chemistry
Development of Novel and Highly Selective Catalytic Synthetic Routes
The synthesis of acyl fluorides has traditionally relied on methods such as the deoxyfluorination of carboxylic acids. nih.govbeilstein-journals.org Future research must focus on developing more efficient, selective, and sustainable catalytic routes directly to naphthalene-2-carbonyl fluoride (B91410). A primary challenge in naphthalene (B1677914) chemistry is achieving high regioselectivity, and catalytic methods offer a promising solution to precisely functionalize the C-2 position while avoiding isomeric byproducts. acs.orgnih.gov
Advancements are anticipated in several areas:
Direct C-H Carbonylative Fluorination: A significant leap forward would be the development of a single-step, palladium-catalyzed process that utilizes carbon monoxide and a fluoride source to directly convert naphthalene into naphthalene-2-carbonyl fluoride. Similar palladium-catalyzed carbonylative syntheses of acyl fluorides from organic halides have shown promise and could be adapted. organic-chemistry.org
Ruthenium- and Iridium-Catalyzed C-H Activation: Recent breakthroughs in transition-metal-catalyzed C-H activation, particularly with ruthenium and iridium complexes, offer powerful tools for regioselective functionalization. acs.orgacs.org Future work could explore directing-group strategies on the naphthalene core to guide a catalyst to the C-2 position for subsequent carbonylation and fluorination.
Photocatalytic Approaches: The use of photocatalysis for the synthesis of acyl fluorides from aldehydes represents a mild and innovative approach. rsc.org Research into a photocatalytic pathway starting from 2-naphthaldehyde (B31174) could provide a green alternative to traditional methods, potentially operating under ambient temperature and pressure.
These advanced catalytic methods would not only improve efficiency but also expand the tolerance for other functional groups on the naphthalene ring system, a critical factor for complex molecule synthesis.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalytic Strategy | Metal/Catalyst | Precursor | Key Advantages |
| Carbonylative C-H Activation | Palladium (Pd) | Naphthalene | High atom economy, direct conversion. |
| Directed C-H Functionalization | Ruthenium (Ru), Iridium (Ir) | Substituted Naphthalene | High regioselectivity, functional group tolerance. acs.orgacs.org |
| Photocatalytic Fluorination | Sodium Decatungstate | 2-Naphthaldehyde | Mild reaction conditions, sustainable energy source. rsc.org |
| Deoxyfluorination | XtalFluor-E, DAST | 2-Naphthoic Acid | Established reactivity, wide substrate scope. acs.orgnih.govnih.gov |
Exploration of New Reactivity Modes and Cross-Coupling Partnerships
Acyl fluorides are versatile building blocks that can act as sources of acyl ("RCO"), decarbonylative alkyl/aryl ("R"), or fluoride ("F") groups in transition-metal-catalyzed reactions. acs.org The future of this compound chemistry lies in exploiting these distinct reactivity modes with novel cross-coupling partners.
Key areas for exploration include:
Decarbonylative Coupling: Nickel and palladium catalysts can facilitate the decarbonylative cross-coupling of acyl fluorides with various partners. Applying this to this compound could provide a new route to 2-substituted naphthalenes, which are important precursors in medicinal chemistry. thieme-connect.comnih.gov Future research should target partnerships with organoboron, organosilicon, and organozinc reagents.
C-H Activation and Acylation: this compound can be used as an acylating agent in C-H activation reactions. acs.org This would allow for the direct formation of complex diaryl ketones, which are valuable pharmacophores, by coupling with other arenes and heterocycles without the need for pre-functionalization. acs.org
Three-Component Coupling Reactions: Copper-catalyzed three-component reactions involving acyl fluorides, allenes, and boronic esters have been shown to produce complex enones. thieme-connect.com Adapting this methodology to this compound would enable the rapid construction of highly functionalized, polycyclic structures.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reactivity Mode | Catalyst | Coupling Partner | Potential Product Class |
| Acyl Coupling | Nickel (Ni) | Organozinc Reagents | Naphthyl Ketones thieme-connect.com |
| Decarbonylative Coupling | Palladium (Pd) | Organoboron Compounds | 2-Aryl Naphthalenes |
| C-H Acylation | Rhodium (Rh) | Heterocycles | Diaryl Ketones acs.org |
| Multi-component Coupling | Copper (Cu) | Allenes, Diboron Reagents | Functionalized Naphthyl Enones thieme-connect.com |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govmdpi.com The integration of this compound synthesis and its subsequent transformations into flow platforms is a critical future trajectory.
Research in this area will likely focus on:
Flow-Based Synthesis: The synthesis of acyl fluorides, including the use of potentially hazardous reagents like thionyl fluoride generated in-situ, has been successfully demonstrated in microfluidic devices. nih.gov Applying this to produce this compound would enable safer, on-demand generation and immediate use in subsequent reactions. nih.gov Similarly, flow technology has been used to synthesize other naphthalene derivatives with high efficiency. rsc.orgrsc.org
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without intermediate isolation and purification. nih.govnih.gov A future automated platform could synthesize this compound in a first reactor and then directly stream it into a second reactor for a cross-coupling reaction, significantly streamlining the synthesis of complex naphthalene-based molecules. nih.gov
Process Optimization and Scale-Up: Automated flow platforms enable rapid optimization of reaction conditions (temperature, residence time, stoichiometry). This would accelerate the discovery of ideal conditions for novel transformations of this compound and facilitate a seamless transition from laboratory-scale research to industrial production. nih.govrsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Fluoride Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of bulk hazardous reagents. | In-situ generation and immediate consumption of hazardous intermediates. nih.gov |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. rsc.org |
| Mixing | Can be inefficient and inconsistent. | Rapid and highly efficient mixing. rsc.org |
| Scalability | Often requires significant re-optimization. | Scaled by running longer or using parallel reactors. rsc.org |
| Process Control | Manual or semi-automated control of parameters. | Precise, automated control over residence time, temperature, and pressure. nih.gov |
Expansion of Applications in Diverse Chemical Synthesis Domains
The ultimate goal of advancing the chemistry of this compound is to expand its use in creating valuable molecules. The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs, and is also important in materials science. ijpsjournal.comekb.eg
Future applications will be driven by using this compound as a versatile building block:
Medicinal Chemistry: The compound can be used to synthesize novel analogs of known naphthalene-containing drugs like Naproxen or Bedaquiline. ekb.eg Its ability to participate in late-stage functionalization and form robust amide bonds makes it an ideal reagent for creating libraries of potential drug candidates, such as novel antagonists for receptors like CCR8. nih.gov
Agrochemicals: The naphthalene ring is present in some agrochemicals. The unique reactivity of the acyl fluoride can be harnessed to develop new pesticides or herbicides with improved properties.
Materials Science: Naphthalene-based polymers and materials often exhibit interesting electronic and optical properties. rsc.org this compound could serve as a monomer or a key intermediate for the synthesis of novel conjugated polymers, liquid crystals, or organic light-emitting diode (OLED) materials where the electronic properties are tuned by the carbonyl group and subsequent derivatives.
By leveraging the synthetic innovations in catalysis and flow chemistry, this compound can become a more accessible and powerful tool for chemists to design and construct the next generation of functional molecules across a wide spectrum of applications.
Q & A
Q. What are the validated synthesis routes for Naphthalene-2-carbonyl fluoride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves fluorination of naphthalene-2-carbonyl chloride using agents like potassium fluoride (KF) or tetrafluoroborate salts under anhydrous conditions. Purity optimization requires rigorous solvent drying (e.g., molecular sieves for aprotic solvents) and post-synthesis purification via fractional distillation or column chromatography. Analytical validation using NMR and GC-MS ensures minimal residual solvents or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies carbonyl (C=O, ~1750 cm) and C-F (~1100 cm) stretching vibrations.
- and NMR : Confirms structural integrity and quantifies fluorination efficiency.
- X-ray crystallography : Resolves steric effects of the naphthalene backbone on reactivity. Cross-validate with elemental analysis (C, H, F) to confirm stoichiometry .
Q. How should acute toxicity studies for this compound be designed?
Methodological Answer: Follow OECD Guideline 423, using rodent models (rats/mice) with graded doses (oral, inhalation, dermal). Monitor biomarkers like serum lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH) for organ-specific toxicity. Include negative controls and blinded outcome assessments to minimize detection bias .
Advanced Research Questions
Q. What metabolic pathways are implicated in this compound biotransformation, and how can intermediates be tracked?
Methodological Answer: Cytochrome P450 enzymes (e.g., CYP2E1) mediate oxidation, forming reactive intermediates like epoxides. Use -labeled compounds with LC-MS/MS to trace metabolites. For in vitro studies, employ hepatic microsomes or primary hepatocytes under controlled O tension. Pair with computational docking (e.g., AutoDock Vina) to predict enzyme-substrate interactions .
Q. How do environmental degradation products of this compound influence ecological risk assessments?
Methodological Answer: Conduct photolysis/hydrolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze degradation products (e.g., naphthoquinones, fluoride ions) via ion chromatography and HRMS. Use OECD 308 guidelines for soil/water partitioning studies. Prioritize compounds with high bioaccumulation potential (log >3) for ecotoxicity testing .
Q. How can conflicting data on this compound’s genotoxicity be resolved?
Methodological Answer: Apply systematic review frameworks (e.g., PRISMA) to collate data from Ames tests, micronucleus assays, and comet assays. Assess risk of bias using tiered criteria:
Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. Validate with kinetic studies (e.g., competition experiments between amines/thiols). Solvent effects are incorporated using the SMD continuum model. Outputs include Fukui indices for electrophilicity hotspots .
Data Management and Quality Control
Q. What criteria ensure inclusion of high-quality studies in systematic reviews of this compound?
Methodological Answer: Use predefined inclusion criteria:
- Species : Human or mammalian models (rodents, primates).
- Exposure routes : Inhalation, oral, dermal.
- Outcomes : Mortality, organ-specific effects (hepatic, renal), biomarkers. Exclude studies with incomplete outcome data or unverified exposure levels. Tier studies by risk of bias (high/low) using standardized questionnaires .
Q. How should researchers address performance bias in inhalation exposure studies?
Methodological Answer: Standardize experimental conditions (temperature, humidity) across groups. Use aerosol generators with real-time monitoring (e.g., SMPS for particle size distribution). Blind personnel to exposure groups during data collection. Validate outcomes with independent assays (e.g., histopathology vs. serum biomarkers) .
Q. Tables for Reference
| Table C-2 (Data Extraction) | Example Parameters |
|---|---|
| Study design | Randomized controlled trial (RCT) |
| Species/strain | Sprague-Dawley rats |
| Exposure duration | 28 days |
| Critical endpoints | LDH, HBDH, histopathology |
| Risk of Bias Tiers | Criteria Met |
|---|---|
| High confidence | 4/4 key questions (e.g., blinding) |
| Low confidence | ≤2/4 key questions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
